molecular formula C21H21N3O2S B2449370 (2-(Methylthio)phenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone CAS No. 1705802-07-8

(2-(Methylthio)phenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone

Cat. No. B2449370
CAS RN: 1705802-07-8
M. Wt: 379.48
InChI Key: DYYQRXNVNMFRMI-UHFFFAOYSA-N
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Description

“(2-(Methylthio)phenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone” is a complex organic compound that contains a quinoxaline moiety. Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as antibiotics in the market .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline . A series of chalcone derivatives containing quinoxaline moieties were synthesized, and their antibacterial activities were evaluated .


Molecular Structure Analysis

The molecular structure of quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The specific molecular structure of “(2-(Methylthio)phenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone” is not available in the retrieved papers.


Chemical Reactions Analysis

Quinoxaline derivatives have been reported to show promising activity against alpha-glucosidase with IC 50 value of 301.15 and 276.27 µM respectively and against alpha-amylase .

Scientific Research Applications

Fluorescent Dyes

This compound has been used in the synthesis of fluorescent dyes . The photophysical studies of these dyes in various solvents and neat solid film exhibit typical electronic spectra with inbuilt intramolecular charge transfer (ICT), confirming donor–acceptor architecture . These dyes fluoresce in the blue-orange region on excitation at their ICT maxima in toluene, ethyl acetate, chloroform, DMSO, and neat solid film .

Aggregation-Induced Emission (AIE)

Two dyes synthesized from this compound exhibit good emission intensity in all mediums, and were studied for aggregation-induced emission (AIE) effect . AIE is a phenomenon where the fluorescence of organic fluorophores, which emit brightly in the solution state, is enhanced in the solid/aggregate state .

Electrochemical Studies

Electrochemical studies indicate that the dyes synthesized from this compound possess relatively low lying LUMO (Lowest Unoccupied Molecular Orbital) comparable to reported n-type/electron-transporting materials . The HOMO (Highest Occupied Molecular Orbital) and LUMO energy levels were evaluated by DFT (Density Functional Theory) and TD-DFT (Time-Dependent Density Functional Theory) calculations .

Thermal Stability

Thermal Gravimetric Analysis (TGA) shows that the dyes synthesized from this compound exhibit good thermal stability . This is an important property for materials used in various applications, including optoelectronics .

Optoelectronics

The characteristic optoelectronic properties and thermal stability of the dyes synthesized from this compound signify that these dyes are potential candidates for their application in optoelectronics . Optoelectronics is a field that deals with devices that convert electrical signals into photon signals and vice versa .

Anti-Leukemic Activity

While not directly related to “(2-(Methylthio)phenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone”, a similar compound, “(E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one”, was designed and synthesized using a multi-step pathway starting from commercially available 2-nitroaniline . This new pyrroloquinoxaline shows interesting cytotoxic potential against different human leukemia cell lines . This suggests that similar compounds, such as “(2-(Methylthio)phenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone”, may also have potential anti-leukemic activity.

properties

IUPAC Name

(2-methylsulfanylphenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-27-19-9-5-2-6-16(19)21(25)24-12-10-15(11-13-24)26-20-14-22-17-7-3-4-8-18(17)23-20/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYQRXNVNMFRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Methylthio)phenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone

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